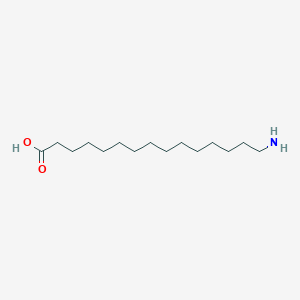
15-Aminopentadecanoic acid
Vue d'ensemble
Description
15-Aminopentadecanoic Acid (CAS:17437-21-7) is a linear, long-chain fatty acid featuring a primary amine (-NH2) functional group at the ω-end, and a carboxylic acid (-COOH) group at the α-end . It has found applications in the development of targeted drug delivery systems, exploiting the amine functionality for conjugation to targeting moieties such as antibodies or peptides .
Synthesis Analysis
Long-chain fatty acid derivatives, unbranched fatty acid (15-aminopentadecanoic acid, APDA) were readily synthesized . The synthesis involved conjugating pentadecanoic acid (PDA) with radiogallium-labeled fatty acids .Molecular Structure Analysis
The 15-aminopentadecanoic acid molecule contains a total of 48 bond(s); 17 non-H bond(s), 1 multiple bond(s), 14 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aliphatic) and 1 hydroxyl group(s) .Chemical Reactions Analysis
The primary amine and carboxylic acid groups on 15-Aminopentadecanoic Acid enable a wide array of chemical reactions, facilitating the construction of diverse molecular architectures . It is an essential building block in the synthesis of various therapeutic agents, including peptide mimetics, lipid-based drug carriers, and prodrugs .Physical And Chemical Properties Analysis
15-Aminopentadecanoic Acid has a chemical formula of C15H31NO2 and a molecular weight of 257.40 . It is a linear, long-chain fatty acid featuring a primary amine (-NH2) functional group at the ω-end, and a carboxylic acid (-COOH) group at the α-end .Applications De Recherche Scientifique
Medical Imaging and Diagnostics
- Myocardial Imaging with Radioiodinated Fatty Acids : Radioiodinated fatty acids, such as iodine-123-labelled 15-(p-iodophenyl)pentadecanoic acid (IPPA) and its analogues, are used in myocardial imaging. These compounds allow for single-photon emission tomographic imaging due to their delayed myocardial clearance. This imaging technique is particularly useful for evaluating heart diseases and energy substrate metabolism in the heart (Knapp & Kropp, 1995).
Cancer Research
- Understanding 15-Lipoxygenase in Colon Cancers : Research on 13-S-Hydroxyoctadecadienoic acid (13-S-HODE), a product of 15-lipoxygenase (15-LOX) metabolism, has shed light on its role in human colon cancers. It's observed that colon cancers exhibit a reduction in 15-LOX-1 expression and 13-S-HODE levels, suggesting a potential link to cancer progression (Shureiqi et al., 1999).
Biochemical Research
- Synthesis of Labeled Amino Acids for Medical Studies : The synthesis of 15N-labeled amino acids, like L-[15N]alanine, is significant for studying protein balance in human medicine. These labeled amino acids provide a safer alternative to radioactive tracers for investigating protein and nucleic acid synthesis in clinical research (Mocanu et al., 1982).
Chemical Synthesis and Catalysis
- Catalytic Applications in Organic Chemistry : The lactonization of 15-hydroxypentadecanoic acid to 15-pentadecanolide, catalyzed by dealuminated HY zeolite, demonstrates a crucial application in organic synthesis. This reaction, conducted in a concentrated toluene solution, highlights the zeolite's role in facilitating specific chemical transformations (Ookoshi & Onaka, 1998).
Nutrition and Health
- Dairy Fat Intake and Health Outcomes : Research involving serum pentadecanoic acid (15:0), indicative of dairy fat intake, has been linked to cardiovascular disease and mortality. A study showed that higher levels of 15:0 were associated with a lower risk of cardiovascular disease, suggesting its importance in dietary assessments and health outcomes (Trieu et al., 2021).
Mécanisme D'action
Target of Action
15-Aminopentadecanoic Acid, with its unique bifunctional structure, has been utilized in the development of targeted drug delivery systems . The compound’s primary targets are often specific cells or tissues that are identified by conjugating the compound to targeting moieties such as antibodies or peptides .
Mode of Action
The compound interacts with its targets primarily through its terminal carboxylic acid and amine groups . The amino group (NH2) is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups of activated NHS ester to form a stable amide bond . This allows the compound to be conjugated to various molecules, enhancing its versatility as a scaffold for pharmaceutical research and development .
Biochemical Pathways
Given its role in the development of targeted drug delivery systems , it can be inferred that the compound may influence a variety of pathways depending on the specific drug or therapeutic agent it is conjugated with.
Pharmacokinetics
A study on radiogallium-labeled long-chain fatty acid derivatives, which include pentadecanoic acid, provides some insights . The study found that these compounds were chemically stable and had initial uptakes in the heart at 0.5 min postinjection . For clinical application as myocardial metabolic imaging agents, further structural modifications are required to increase their uptake in the heart .
Result of Action
The molecular and cellular effects of 15-Aminopentadecanoic Acid’s action largely depend on the specific drug or therapeutic agent it is conjugated with. As a component of targeted drug delivery systems, the compound can help deliver drugs more effectively to their intended targets, potentially enhancing the efficacy of the treatment .
Safety and Hazards
Propriétés
IUPAC Name |
15-aminopentadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOUJNADNJHDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCN)CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311411 | |
| Record name | 15-Aminopentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15-Aminopentadecanoic acid | |
CAS RN |
17437-21-7 | |
| Record name | 15-Aminopentadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17437-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Aminopentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol, trans](/img/structure/B3109567.png)
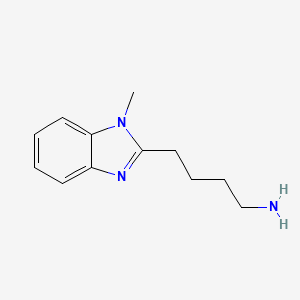

![6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine](/img/structure/B3109591.png)
![Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate](/img/structure/B3109596.png)

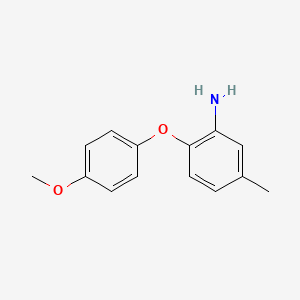

![1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one](/img/structure/B3109628.png)
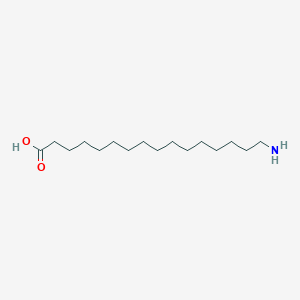
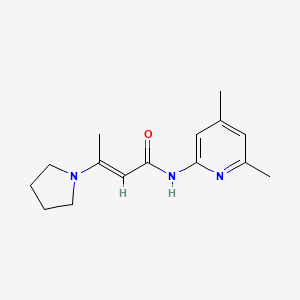

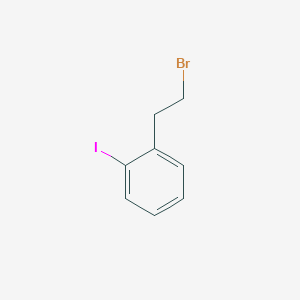
![Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate](/img/structure/B3109665.png)